[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid
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Overview
Description
Montelukast Methyl Ketone is a derivative of Montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. This compound is recognized for its anti-asthmatic, anti-allergic, anti-inflammatory, and cytoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Montelukast Methyl Ketone can be synthesized through various methods. One common approach involves the reaction of a chiral mesylate with methyl l-(mercaptomethyl)cyclopropane acetate in the presence of suitable solvents and bases such as lithium amide, sodium amide, or potassium amide . The reaction conditions often include the use of ethereal solvents like tetrahydrofuran (THF), hydrocarbon solvents like toluene, and ketonic solvents like methyl isobutyl ketone (MIBK) .
Industrial Production Methods: Industrial production of Montelukast Methyl Ketone typically involves large-scale biocatalytic processes. For instance, the use of ketoreductase (KRED) in a biocatalytic process has been scaled up to a 200 kg batch, achieving over 99.9% enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: Montelukast Methyl Ketone undergoes various chemical reactions, including:
Oxidation: This reaction can be performed under oxidative conditions using reagents like hydrogen peroxide.
Reduction: Enantioselective reduction protocols using boranes from α-pinenes have been employed.
Substitution: The compound can undergo substitution reactions, particularly in the presence of palladium acetate and lithium acetate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Boranes from α-pinenes, formic acid as a hydrogen source.
Substitution: Palladium acetate, lithium acetate, and solvents like DMF (dimethylformamide).
Major Products: The major products formed from these reactions include various enantiomerically pure derivatives and substituted compounds, which are crucial for further pharmaceutical applications .
Scientific Research Applications
Montelukast Methyl Ketone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.
Biology: Studied for its role in modulating leukotriene pathways.
Industry: Utilized in the production of anti-asthmatic and anti-allergic medications.
Mechanism of Action
Montelukast Methyl Ketone exerts its effects by blocking the binding of leukotrienes to their receptors, thereby preventing their inflammatory effects . This action helps reduce airway inflammation, relax smooth muscles, and decrease mucus production . The molecular targets include leukotriene receptors, particularly the CysLT-1 receptor .
Comparison with Similar Compounds
Montelukast: The parent compound, used widely in asthma and allergy treatments.
Zafirlukast: Another leukotriene receptor antagonist with similar applications.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Uniqueness: Montelukast Methyl Ketone is unique due to its specific structural modifications, which enhance its stability and efficacy in blocking leukotriene receptors . Its high enantiomeric purity achieved through advanced biocatalytic processes also sets it apart from similar compounds .
Properties
Molecular Formula |
C34H32ClNO3S |
---|---|
Molecular Weight |
570.1 g/mol |
IUPAC Name |
2-[1-[[3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)/b14-9+ |
InChI Key |
DYLOVNSFPNMSRY-NTEUORMPSA-N |
Isomeric SMILES |
CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O |
Origin of Product |
United States |
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